molecular formula C16H11ClF3N3O6 B11446169 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B11446169
M. Wt: 433.72 g/mol
InChI Key: CJXKGAKWCUXQGB-UHFFFAOYSA-N
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Description

3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzodioxole ring, and a nitrophenyl group

Preparation Methods

The synthesis of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 2-methoxy-4-nitroaniline in the presence of a suitable coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, the trifluoromethyl group may enhance the compound’s ability to penetrate cell membranes, while the nitrophenyl group may interact with specific protein sites, leading to changes in cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of 3-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(2-methoxy-4-nitrophenyl)urea lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClF3N3O6

Molecular Weight

433.72 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxy-4-nitrophenyl)urea

InChI

InChI=1S/C16H11ClF3N3O6/c1-27-12-7-9(23(25)26)3-4-10(12)21-14(24)22-16(15(18,19)20)28-11-5-2-8(17)6-13(11)29-16/h2-7H,1H3,(H2,21,22,24)

InChI Key

CJXKGAKWCUXQGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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